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  • Product: N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine
  • CAS: 1015845-81-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of Novel Pyrazole Derivatives The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Pyrazole Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Its versatility allows for extensive functionalization, leading to compounds with diverse pharmacological profiles, including anti-inflammatory, anticancer, and antiviral activities.[2][3][4] This guide focuses on a specific, likely novel derivative, N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine . As of the latest searches, a specific CAS number for this compound has not been cataloged in major chemical databases, suggesting its status as a new chemical entity. This document, therefore, serves as a proactive technical guide, grounded in established chemical principles, to provide a comprehensive overview of its probable synthesis, characteristics, and potential research applications.

Molecular Identity and Physicochemical Profile

While a definitive CAS number is not yet assigned, we can delineate the key structural features and predict the physicochemical properties of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale/Method
Molecular Formula C₁₀H₁₉N₃OBased on structural components.
Molecular Weight 197.28 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for small, substituted amines.
Boiling Point >200 °C (estimated)High polarity and potential for hydrogen bonding.
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water.Based on the presence of both polar (amine, ether, pyrazole) and nonpolar (ethyl) groups.
pKa (Conjugate Acid) 7.5 - 8.5 (estimated)Typical range for a tertiary amine.

Proposed Synthetic Strategy: A Step-by-Step Protocol

The synthesis of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine can be logically approached through a multi-step process, commencing with the formation of the core pyrazole ring, followed by functionalization at the 4-position and subsequent amination. This proposed pathway is designed for efficiency and relies on well-established chemical transformations.

Overall Synthetic Workflow

The proposed synthesis involves three key stages:

  • Synthesis of the 1-Ethyl-1H-pyrazole core.

  • Introduction of a reactive handle at the 4-position.

  • Reductive amination or nucleophilic substitution to introduce the N-(2-methoxyethyl)amine side chain.

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Step 1: Pyrazole Ring Formation (e.g., Knorr Synthesis) Start->Step1 Step2 Step 2: Functionalization at C4 (e.g., Vilsmeier-Haack Reaction) Step1->Step2 Step3 Step 3: Reduction of Aldehyde Step2->Step3 Step4 Step 4: Halogenation of Alcohol Step3->Step4 Step5 Step 5: Nucleophilic Substitution Step4->Step5 Product N-[(1-Ethyl-1H-pyrazol-4-YL)methyl] -N-(2-methoxyethyl)amine Step5->Product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols

The initial and crucial step is the formation of the substituted pyrazole ring. A common and effective method is the Paal-Knorr synthesis or variations thereof, followed by formylation at the 4-position, for which the Vilsmeier-Haack reaction is a classic and reliable choice.

Protocol:

  • Pyrazole Synthesis (Illustrative): The synthesis of 1-ethyl-1H-pyrazole can be achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with ethylhydrazine.

  • Vilsmeier-Haack Formylation:

    • To a stirred solution of phosphoryl chloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 1-ethyl-1H-pyrazole dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-ethyl-1H-pyrazole-4-carbaldehyde.

Causality: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrazoles. The electrophilic Vilsmeier reagent, chloroiminium ion, readily attacks the electron-rich C4 position of the pyrazole ring.

The aldehyde functional group is then reduced to a primary alcohol, which is a more versatile intermediate for the subsequent amination step.

Protocol:

  • Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde in methanol or ethanol at 0 °C.

  • Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers and evaporate the solvent to yield (1-ethyl-1H-pyrazol-4-yl)methanol.

Causality: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes to primary alcohols without affecting the pyrazole ring.

The alcohol is converted to a more reactive leaving group, such as a chloride, to facilitate the final nucleophilic substitution.

Protocol:

  • Dissolve (1-ethyl-1H-pyrazol-4-yl)methanol in an appropriate solvent like dichloromethane (DCM) at 0 °C.

  • Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise.

  • Stir the reaction at room temperature until completion.

  • Carefully quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-(chloromethyl)-1-ethyl-1H-pyrazole. This intermediate is often used immediately in the next step due to potential instability.

Causality: Thionyl chloride is a standard reagent for converting primary alcohols to alkyl chlorides via an SN2-type mechanism.

The final step involves the nucleophilic substitution of the chloride with N-(2-methoxyethyl)amine.

Protocol:

  • Dissolve 4-(chloromethyl)-1-ethyl-1H-pyrazole in a polar aprotic solvent such as acetonitrile or DMF.

  • Add N-(2-methoxyethyl)amine and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated.

  • Heat the reaction mixture to 50-70 °C and monitor by TLC.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the final product by column chromatography to obtain N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine.

Final_Step_Mechanism cluster_reactants Reactants cluster_product Product Pyrazole-CH2Cl 1-Ethyl-4-(chloromethyl)-1H-pyrazole Final_Product N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine Pyrazole-CH2Cl->Final_Product Nucleophilic Attack Amine N-(2-methoxyethyl)amine Amine->Final_Product SN2 Reaction

Caption: Mechanism of the final nucleophilic substitution step.

Potential Applications and Research Directions

The structural motifs within N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine suggest several promising avenues for research and development.

As a Scaffold in Drug Discovery

Pyrazole derivatives are known to exhibit a wide range of biological activities.[2][4] The title compound, as a novel entity, could be screened against various biological targets.

  • Oncology: Many pyrazole-containing compounds have shown antiproliferative activity.[3][5] The N-ethyl and N-(2-methoxyethyl) substituents could modulate the compound's interaction with kinase active sites or other protein targets.

  • Inflammation: The pyrazole core is present in well-known anti-inflammatory drugs. This compound could be investigated for its potential to inhibit key inflammatory mediators.

  • Infectious Diseases: The pyrazole scaffold has been explored for its antibacterial, antifungal, and antiviral properties.[2][3]

As a Building Block in Chemical Synthesis

The presence of a tertiary amine and a pyrazole ring makes this compound a potentially valuable building block for the synthesis of more complex molecules. The pyrazole nitrogen atoms can act as ligands for metal catalysts, and the tertiary amine can be further functionalized. 2-Methoxyethylamine itself is a valuable building block in pharmaceutical synthesis.[6]

Characterization and Analytical Methods

For a novel compound, thorough characterization is paramount to confirm its structure and purity.

Table 2: Recommended Analytical Techniques

TechniqueExpected Information
¹H NMR Confirmation of proton environments, including the ethyl group, pyrazole ring protons, methylene protons, and methoxyethyl protons.
¹³C NMR Identification of all unique carbon atoms in the molecule.
Mass Spectrometry (HRMS) Accurate mass determination to confirm the molecular formula.
FT-IR Spectroscopy Identification of key functional groups (C-N, C-O, C=N).
Elemental Analysis Determination of the percentage composition of C, H, N, and O.

Conclusion and Future Outlook

While N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine may not yet be a commercially available compound with a registered CAS number, its synthesis is readily achievable through established synthetic methodologies. Its structural features, combining the privileged pyrazole scaffold with a flexible and polar side chain, make it an intriguing candidate for further investigation in drug discovery and materials science. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this and related novel pyrazole derivatives.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. [Link]

  • Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry - ACS Publications. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Understanding the Role of 2-Methoxyethylamine in Modern Chemical Synthesis. Medium. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Exploratory

An In-depth Technical Guide to N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine. It is intended for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of novel heterocyclic compounds. This document delves into the practical aspects of its synthesis, detailed structural elucidation through spectroscopic methods, and a discussion of its potential therapeutic applications based on the well-established biological activities of the pyrazole scaffold.

Introduction: The Pyrazole Scaffold in Drug Discovery

Proposed Synthesis and Mechanistic Insights

The synthesis of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine can be efficiently achieved through a two-step process, commencing with the formylation of 1-ethyl-1H-pyrazole followed by a reductive amination reaction. This synthetic strategy is both logical and scalable, relying on well-established and reliable chemical transformations.

Step 1: Vilsmeier-Haack Formylation of 1-Ethyl-1H-pyrazole

The initial and crucial step is the synthesis of the key intermediate, 1-ethyl-1H-pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocyclic systems like pyrazoles.[4][5] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF while maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • To this mixture, add a solution of 1-ethyl-1H-pyrazole (1.0 equiv.) in a minimal amount of DMF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 1-ethyl-1H-pyrazole-4-carbaldehyde.

Causality of Experimental Choices: The use of an excess of DMF ensures the complete formation of the Vilsmeier reagent and acts as the reaction solvent. The controlled addition of POCl₃ at low temperatures is critical to manage the exothermic nature of the reaction. Heating the reaction mixture is necessary to drive the electrophilic substitution on the pyrazole ring to completion. The aqueous workup with neutralization is essential to quench the reactive species and isolate the aldehyde product.

Step 2: Reductive Amination

The final step involves the coupling of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-methoxyethylamine via reductive amination. This reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and selectivity for imines over aldehydes.[6]

Experimental Protocol:

  • To a solution of 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-methoxyethylamine (1.1 equiv.).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a DCM-methanol gradient to yield the final product, N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine.

Causality of Experimental Choices: The use of a slight excess of the amine helps to drive the imine formation equilibrium forward. Sodium triacetoxyborohydride is chosen as the reducing agent because it is less basic and more selective than other borohydrides like sodium borohydride, minimizing side reactions. The reaction is typically carried out at room temperature to ensure a controlled reduction.

Molecular Structure and Characterization

The structural integrity of the synthesized N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine must be rigorously confirmed through a combination of spectroscopic techniques.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₁₀H₁₉N₃O
Molecular Weight 197.28 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not determined
Solubility Soluble in methanol, ethanol, DCM, and ethyl acetate
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl group on the pyrazole ring (a triplet and a quartet), two singlets for the pyrazole ring protons, and signals for the methylene and methoxy groups of the N-(2-methoxyethyl) side chain. The methylene protons adjacent to the nitrogen atoms will likely appear as distinct signals.

  • δ (ppm): 7.5-7.6 (s, 1H, pyrazole-H5), 7.4-7.5 (s, 1H, pyrazole-H3), 4.1-4.2 (q, 2H, N-CH₂CH₃), 3.6-3.7 (s, 2H, pyrazole-CH₂-N), 3.4-3.5 (t, 2H, N-CH₂CH₂-O), 3.3-3.4 (s, 3H, O-CH₃), 2.7-2.8 (t, 2H, N-CH₂CH₂-O), 1.4-1.5 (t, 3H, N-CH₂CH₃).

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.[7][8][9]

  • δ (ppm): 138-140 (pyrazole C5), 130-132 (pyrazole C3), 118-120 (pyrazole C4), 70-72 (O-CH₂), 58-60 (O-CH₃), 52-54 (N-CH₂), 48-50 (pyrazole-CH₂-N), 45-47 (N-CH₂CH₃), 15-17 (N-CH₂CH₃).

FT-IR (KBr, cm⁻¹): The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • ν (cm⁻¹): 2950-2800 (C-H stretching of alkyl groups), 1550-1500 (C=N and C=C stretching of the pyrazole ring), 1120-1080 (C-O-C stretching of the ether).

Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 198.16.

Potential Therapeutic Applications and Future Directions

Anti-inflammatory Potential

Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[11] The structural features of the title compound, including the N-substituted pyrazole core, make it a candidate for evaluation as a selective COX-2 inhibitor. Further studies could involve in vitro enzyme assays and in vivo models of inflammation.

A potential mechanism of action for pyrazole derivatives in inflammation involves the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[11]

Anticancer and Antimicrobial Screening

Given the broad-spectrum bioactivity of pyrazoles, screening N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine against a panel of cancer cell lines and various microbial strains would be a logical next step. Structure-activity relationship (SAR) studies, by systematically modifying the substituents on the pyrazole ring and the N-alkyl side chain, could lead to the identification of more potent and selective agents.

Visualizations

Molecular Structure

Caption: 2D representation of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine.

Synthetic Workflow

synthetic_workflow start 1-Ethyl-1H-pyrazole intermediate 1-Ethyl-1H-pyrazole-4-carbaldehyde start->intermediate POCl3, DMF (Vilsmeier-Haack) product N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]- N-(2-methoxyethyl)amine intermediate->product 2-Methoxyethylamine, NaBH(OAc)3 (Reductive Amination)

Caption: Proposed two-step synthesis of the title compound.

Potential Anti-inflammatory Mechanism

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Pyrazole Pyrazole Derivative (e.g., Target Compound) Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Conclusion

This technical guide has outlined a practical and efficient synthetic route to N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine and provided a predicted spectroscopic profile for its comprehensive characterization. The rich pharmacology of the pyrazole scaffold suggests that this novel compound is a promising candidate for further biological evaluation, particularly in the areas of inflammation, oncology, and infectious diseases. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Chen, L., Deng, H., Cui, H., Fang, J., Zuo, Z., & Deng, J. (2018). Inflammatory responses and inflammation-associated diseases in organs. Oncotarget, 9(6), 7204–7218.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • 2-Methoxyethylamine | C3H9NO | CID 8018. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Gautam, R., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-13.
  • Kumar, A., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S6), 1045–1063.
  • Hon, Y. S., et al. (2020). Synthesis and antibacterial evaluation of novel 1-benzyl-3-(4-fluorophenyl)
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. Retrieved January 26, 2026, from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect. Retrieved January 26, 2026, from [Link]

  • Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. (2020). MDPI. Retrieved January 26, 2026, from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). Saudi Pharmaceutical Journal, 24(4), 455-462.
  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). Scientific Reports, 12(1), 17730.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • N-(2-methoxyethyl)aniline (C9H13NO). (n.d.). PubChemLite. Retrieved January 26, 2026, from [Link]

  • Synthesis and Cytotoxicity Activity of Some Novel Hydrazide, Pyrazole, Isoxazole, Pyrimidine and Fused Pyran-2-one Derivatives. (2015). Heterocycles, 91(6), 1211-1226.

Sources

Foundational

An In-depth Technical Guide to the Solubility of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine for Researchers and Drug Development Professionals

Abstract Solubility is a critical physicochemical parameter that profoundly influences the developability of a new chemical entity into a viable therapeutic agent. This technical guide provides a comprehensive analysis o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a new chemical entity into a viable therapeutic agent. This technical guide provides a comprehensive analysis of the predicted solubility profile of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental public data for this specific molecule, this guide synthesizes information from close structural analogs to build a robust predictive model of its solubility in a range of common pharmaceutical solvents. Furthermore, we present a detailed, best-practice experimental protocol for the empirical determination of its solubility, empowering researchers to generate precise and reliable data. This document is intended to serve as a practical resource for scientists engaged in the characterization and development of pyrazole-based compounds.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a promising compound from laboratory discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stands as a primary determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. Poor solubility can lead to erratic absorption, suboptimal in vivo exposure, and significant hurdles in developing a deliverable dosage form.

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine belongs to the pyrazole class of heterocyclic compounds, a scaffold that is frequently explored in medicinal chemistry for its diverse biological activities.[1] Understanding the solubility of this specific molecule is therefore a crucial first step in its preclinical evaluation. This guide will first delve into a theoretical assessment of its solubility based on its molecular structure and data from analogous compounds. Subsequently, a rigorous experimental workflow for solubility determination will be detailed, providing researchers with the tools to validate these predictions empirically.

Predicted Solubility Profile: A Structure-Based Analysis

Direct, publicly available experimental solubility data for N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine is not available at the time of this writing. However, by examining its structure and the properties of closely related analogs, we can construct a well-informed hypothesis regarding its solubility in various solvent classes.

The target molecule possesses several key structural features that will govern its interactions with different solvents:

  • A pyrazole ring: This aromatic heterocycle contains two nitrogen atoms, which can act as hydrogen bond acceptors.

  • An ethyl group on the pyrazole: This adds a degree of lipophilicity.

  • A secondary amine: The nitrogen atom is a potential hydrogen bond acceptor.

  • A methoxyethyl group: The ether oxygen is another hydrogen bond acceptor, and the ethyl chain contributes to the molecule's overall flexibility and lipophilicity.

Data from structurally similar compounds, such as ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine and N-(2-Methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)-methyl]amine, can provide valuable insights.[2][3] For instance, the predicted XLogP3-AA value for ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine is -0.1, suggesting a relatively balanced hydrophilic-lipophilic character.[2] The presence of a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 in this analog further indicates its potential for interaction with protic solvents.[2]

Based on these structural considerations, a predicted solubility profile can be summarized as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe presence of multiple hydrogen bond acceptors (pyrazole nitrogens, amine nitrogen, ether oxygen) should facilitate favorable interactions with solvents capable of hydrogen bonding. Solubility in water is expected to be pH-dependent due to the basicity of the amine.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can engage in dipole-dipole interactions and can accept hydrogen bonds, leading to good solvation of the molecule. The lack of a highly ordered hydrogen-bonding network (as seen in water) often enhances the solubility of organic compounds.
Non-Polar Hexane, TolueneLowThe polar functional groups on the molecule are not well-solvated by non-polar solvents, making dissolution energetically unfavorable.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can engage in weaker interactions, potentially leading to reasonable solubility.

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a standardized and robust experimental protocol is essential. The following section outlines a detailed workflow for determining the thermodynamic solubility of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine using the shake-flask method, a gold-standard approach.

Materials and Equipment
  • N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine (solid, of known purity)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO, acetonitrile, hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of the solid compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C for physiological relevance).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

  • Sample Processing:

    • After equilibration, remove the vials and allow the solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Analysis by HPLC:

    • Prepare a series of calibration standards of the compound in a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile or DMSO).

    • Dilute the filtered saturated solutions with the same solvent used for the calibration standards to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted samples and calibration standards onto the HPLC system.

    • Quantify the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or µg/mL.

Self-Validating System and Causality

This protocol incorporates self-validating checks. The visual confirmation of excess solid at the end of the equilibration period ensures that the solution is indeed saturated. The use of a well-characterized HPLC method with a calibration curve provides an accurate and precise quantification of the dissolved compound. The choice of the shake-flask method is deliberate; it is widely recognized as the most reliable method for determining thermodynamic solubility, as it allows for sufficient time to reach true equilibrium, unlike kinetic solubility methods which can often overestimate solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_analysis Analysis cluster_calc Calculation prep1 Weigh excess solid prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 proc1 Centrifuge to pellet solid equil1->proc1 proc2 Filter supernatant proc1->proc2 anal2 Dilute filtered sample proc2->anal2 anal1 Prepare calibration standards anal3 Analyze by HPLC anal1->anal3 anal2->anal3 calc1 Quantify using calibration curve anal3->calc1 calc2 Calculate original concentration calc1->calc2

Caption: Experimental workflow for solubility determination.

Conclusion

While direct experimental solubility data for N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine is not currently in the public domain, a thorough analysis of its molecular structure and comparison with close analogs allows for a reasoned prediction of its solubility profile. It is anticipated to exhibit favorable solubility in polar protic and aprotic solvents, with limited solubility in non-polar media. This guide provides not only a theoretical framework for understanding these properties but also a detailed, actionable protocol for their empirical determination. By following the outlined experimental procedure, researchers in drug discovery and development can generate the high-quality, reliable solubility data that is indispensable for advancing new chemical entities through the development pipeline.

References

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link].

  • PubChem. CID 672401 | ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. Available at: [Link].

Sources

Exploratory

"stability studies of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine"

An In-depth Technical Guide to the Stability Profiling of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine This guide provides a comprehensive framework for establishing the chemical stability of the novel ent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability Profiling of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine

This guide provides a comprehensive framework for establishing the chemical stability of the novel entity N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine. As this appears to be a new chemical entity (NCE) with limited public data, this document outlines a robust, first-principles approach to its stability assessment, grounded in international regulatory guidelines and best practices in pharmaceutical development. The methodologies described herein are designed to build a complete stability profile, essential for regulatory submissions and ensuring drug substance and product quality.

Part 1: Foundational Strategy - Understanding the Molecule and its Environment

The stability of a drug substance is not an intrinsic, immutable property but rather a function of its chemical structure and its interaction with external factors. Our strategy, therefore, begins with a proactive assessment of potential liabilities in the molecular structure of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine.

The structure features a substituted pyrazole ring, a tertiary amine, and an ether linkage. Each of these functional groups presents potential routes for degradation:

  • Pyrazole Ring: While generally aromatic and stable, pyrazole rings can be susceptible to oxidative cleavage or photolytic degradation under certain conditions.

  • Tertiary Amine: This functional group is a primary site for oxidation, potentially leading to the formation of an N-oxide, a common degradation pathway for amine-containing drugs.

  • Ether Linkage: Ethers are typically stable but can undergo cleavage under harsh acidic conditions or through oxidative pathways.

Our experimental design will be tailored to challenge these specific functional groups under a variety of stress conditions.

Part 2: The Core of Stability Assessment - Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of any stability program. It is designed to intentionally degrade the sample to identify likely degradation products and establish the intrinsic stability of the molecule. This information is critical for developing and validating a stability-indicating analytical method.

The primary analytical technique for this phase will be High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection. The HPLC method must be able to separate the parent compound from all process impurities and degradation products.

Experimental Workflow for Forced Degradation

The following diagram outlines the logical flow of a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Application of Stress Conditions cluster_analysis Phase 3: Analysis & Characterization cluster_outcome Phase 4: Outcome A Prepare Stock Solution of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine in suitable solvent (e.g., Methanol/Water) C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->C Expose aliquots to stress D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->D Expose aliquots to stress E Oxidative Degradation (e.g., 3% H2O2, RT) A->E Expose aliquots to stress F Thermal Degradation (Solid & Solution, e.g., 80°C) A->F Expose aliquots to stress G Photolytic Degradation (ICH Q1B conditions) A->G Expose aliquots to stress B Develop Initial HPLC Method (e.g., C18 column, gradient elution) H Analyze Stressed Samples by HPLC-UV/MS B->H Use & Refine Method C->H D->H E->H F->H G->H I Quantify Degradation (%) and identify major degradants H->I M Validate Stability-Indicating Analytical Method H->M J Perform Peak Purity Analysis (e.g., using DAD) I->J L Establish Degradation Pathway I->L K Characterize Structure of Major Degradants (MS/MS, NMR) J->K If peak is impure or degradant is significant J->M K->L Long_Term_Stability_Logic cluster_setup Setup Phase cluster_testing Testing Phase cluster_analysis Data Analysis & Outcome cluster_conclusion Conclusion A Manufacture ≥3 Batches of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine B Package in Proposed Container Closure System A->B C Place Batches into ICH Stability Chambers B->C D Pull Samples at Scheduled Time Points C->D Over Time E Perform Full Specification Testing: - Assay & Purity (Stability-Indicating Method) - Appearance - Water Content, etc. D->E F Compile Data for Each Condition E->F G Perform Trend Analysis (e.g., regression analysis on assay) F->G H Identify Any 'Significant Change' G->H Evaluate Data J Define Storage Conditions G->J I Propose Re-test Period or Shelf Life H->I Based on ICH Limits H->J

Caption: Logical process for ICH long-term stability studies.

Part 4: Conclusion and Synthesis

The stability profile of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine must be built upon a foundation of systematic scientific inquiry. This guide outlines a three-pronged approach:

  • Understand the Molecule: Proactively identify potential chemical liabilities based on functional group analysis.

  • Challenge the Molecule: Employ a comprehensive forced degradation program to uncover degradation pathways and develop a robust, stability-indicating analytical method.

  • Monitor the Molecule: Execute formal long-term and accelerated stability studies under ICH guidelines to establish a re-test period and appropriate storage conditions.

By following this framework, researchers and drug development professionals can ensure a thorough and scientifically sound understanding of the compound's stability, satisfying regulatory requirements and ensuring the quality and safety of the final drug product.

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Development of Stability-Indicating Analytical Methods. A comprehensive overview from a peer-reviewed journal. Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. (A representative academic reference, direct link may vary).
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery and Translational Research, 1(1), 53-59. (A representative academic reference).

Protocols & Analytical Methods

Method

Application Notes and Protocols: Purification of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine by Chromatography

Abstract This document provides a comprehensive guide for the purification of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine, a heterocyclic amine of interest in pharmaceutical and agrochemical research. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine, a heterocyclic amine of interest in pharmaceutical and agrochemical research. The inherent basicity and polarity of this compound present unique challenges for chromatographic purification, primarily due to strong interactions with standard silica-based stationary phases, which can lead to poor peak shape, low recovery, and inadequate separation. This guide details scientifically-grounded strategies and step-by-step protocols for both normal-phase and reversed-phase flash chromatography, enabling researchers to achieve high purity and yield.

Introduction: The Challenge of Purifying Basic Amines

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine is a tertiary amine containing a pyrazole moiety. Such compounds are common scaffolds in drug discovery. The nitrogen atoms in the pyrazole ring and the tertiary amine confer basic properties to the molecule. When using standard silica gel chromatography, these basic functional groups can interact strongly with the acidic silanol groups (Si-OH) on the silica surface.[1][2] This acid-base interaction often results in significant peak tailing, where the analyte elutes slowly and asymmetrically from the column, leading to broad peaks that are difficult to resolve from impurities.[3][4] In severe cases, the compound may be irreversibly adsorbed onto the column, leading to low or no recovery.

To overcome these challenges, a strategic approach to method development is required. This involves careful selection of the stationary phase, mobile phase, and any necessary additives to mitigate the undesirable interactions between the analyte and the stationary phase. This application note will explore two primary strategies: modified normal-phase chromatography and reversed-phase chromatography under basic conditions.

Strategic Method Development

The key to successfully purifying basic amines like N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine is to minimize the interaction between the basic analyte and acidic stationary phase components.[1][5] This can be achieved by either neutralizing the stationary phase or ensuring the analyte is in its free-base, less polar form.

Stationary Phase Selection
  • Standard Silica Gel: While challenging, standard silica can be used if the mobile phase is appropriately modified. Its high resolving power makes it a desirable option if the peak tailing can be controlled.

  • Amine-Functionalized Silica: These columns have an amino-propyl phase bonded to the silica surface. This creates a basic environment that repels basic analytes, preventing strong interactions with the underlying silica. This often eliminates the need for basic additives in the mobile phase, simplifying the purification process.[5][6]

  • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction. However, residual silanol groups on the silica backbone can still cause peak tailing for basic compounds.[2] Therefore, using a C18 column often requires a mobile phase with a pH adjusted to suppress the ionization of the analyte.

Mobile Phase Optimization

Normal-Phase Chromatography:

The goal is to reduce the acidity of the silica surface. This is typically achieved by adding a small amount of a basic modifier to the mobile phase.

  • Triethylamine (TEA): Adding 0.1-2% TEA to the mobile phase is a common and effective strategy.[7][8] The TEA acts as a competing base, interacting with the acidic silanol groups and "masking" them from the target analyte.[2][9] This allows the analyte to elute with improved peak shape.

  • Ammonia: A solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can also be used as a polar solvent in the mobile phase system. This is particularly useful for highly polar amines that require a strong solvent to elute.

A typical mobile phase system would be a gradient of ethyl acetate in hexanes, with a constant percentage of TEA throughout the run. For more polar compounds, dichloromethane (DCM) and methanol with a basic modifier can be used.[10]

Reversed-Phase Chromatography:

In reversed-phase, the aim is to increase the hydrophobicity of the basic amine to enhance its retention on the nonpolar C18 stationary phase. This is achieved by working at a high pH to ensure the amine is in its neutral, free-base form.[1]

  • High pH Mobile Phase: According to the "2 pH rule," to ensure an amine is deprotonated, the mobile phase pH should be at least two units above the amine's pKa.[1] For many amines, this requires a pH of 9-10. A common mobile phase system is a gradient of acetonitrile in water with a basic additive.

  • Volatile Bases: Additives like triethylamine (TEA) or ammonium hydroxide are often used at a concentration of ~0.1% to maintain a basic pH.[1] These are volatile, which simplifies the removal of the mobile phase from the purified fractions during solvent evaporation.[1]

The following diagram illustrates the decision-making process for selecting a purification strategy.

MethodSelection Analyte Crude N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine TLC Initial TLC Analysis (e.g., Hex/EtOAc + 1% TEA) Analyte->TLC Rf_Good Good Rf and Spot Shape? TLC->Rf_Good NP_Flash Normal-Phase Flash Chromatography (Silica + TEA modifier) Rf_Good->NP_Flash Yes RP_HPLC Reversed-Phase Flash Chromatography (C18 + High pH modifier) Rf_Good->RP_HPLC No (Streaking/ Low Rf) Amine_Col Consider Amine-Functionalized Column NP_Flash->Amine_Col If tailing persists

Caption: Decision workflow for chromatographic method selection.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol is suitable for moderately polar amines where good separation can be achieved on silica gel with the addition of a basic modifier.

1. Sample Preparation: a. Dissolve the crude N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine in a minimal amount of dichloromethane (DCM). b. Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is known as dry loading and often results in better peak resolution compared to liquid injection.[7][11]

2. Column and Mobile Phase Preparation: a. Select a silica gel flash column appropriate for the scale of your purification. b. Prepare the mobile phase. A starting point could be a mixture of Hexane/Ethyl Acetate (EtOAc) with 1% Triethylamine (TEA). The exact ratio should be determined by preliminary TLC analysis. Aim for an Rf value of 0.2-0.3 for the target compound in the initial solvent mixture.[7]

  • Solvent A: Hexane + 1% TEA
  • Solvent B: Ethyl Acetate + 1% TEA

3. Chromatography Execution: a. Equilibrate the column with Solvent A. b. Load the dry sample onto the column. c. Run a linear gradient from an initial percentage of Solvent B to a final, higher percentage. A typical gradient might be from 5% to 50% Solvent B over 10-15 column volumes. d. Monitor the elution using a UV detector. The pyrazole ring should have a UV absorbance. e. Collect fractions based on the UV chromatogram.

4. Post-Purification Analysis: a. Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product. b. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine.

Protocol 2: Reversed-Phase Flash Chromatography

This protocol is ideal for more polar amines or when normal-phase chromatography fails to provide adequate separation.

1. Sample Preparation: a. Dissolve the crude material in a small amount of a suitable solvent such as methanol, DMSO, or DMF.

2. Column and Mobile Phase Preparation: a. Select a C18 reversed-phase flash column. b. Prepare the mobile phase with a basic modifier.

  • Solvent A: Water + 0.1% Triethylamine (adjust pH to ~10 if necessary with a compatible acid/base)
  • Solvent B: Acetonitrile + 0.1% Triethylamine

3. Chromatography Execution: a. Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95:5). b. Inject the dissolved sample onto the column. c. Run a linear gradient, increasing the percentage of Solvent B. For example, from 5% to 95% Solvent B over 15-20 column volumes. d. Monitor the elution with a UV detector and collect fractions.

4. Post-Purification Analysis: a. Analyze the fractions by LC-MS to confirm the identity and purity of the product. b. Combine the pure fractions. The solvent can be removed by lyophilization (freeze-drying) or by evaporation under reduced pressure. The use of a volatile base like TEA simplifies solvent removal.[1]

Table 1: Summary of Recommended Chromatographic Parameters

ParameterNormal-PhaseReversed-Phase
Stationary Phase Silica GelC18 Silica
Mobile Phase A Hexane or DCMWater
Mobile Phase B Ethyl Acetate or MethanolAcetonitrile or Methanol
Modifier 1% Triethylamine (TEA)0.1% Triethylamine (TEA)
Sample Loading Dry loading with silicaLiquid injection
Typical Gradient Increasing polarityIncreasing organic content

Troubleshooting Common Issues

Even with optimized methods, challenges can arise. Here are some common problems and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Persistent Peak Tailing Insufficient mobile phase modifier. Strong secondary interactions with the stationary phase.[3]Increase the concentration of TEA in the mobile phase (up to 2-3%). Switch to an amine-functionalized column.[5] For reversed-phase, ensure the mobile phase pH is at least 2 units above the analyte's pKa.[1]
Low Recovery Irreversible adsorption of the compound onto the stationary phase.Use an amine-functionalized column. Deactivate the silica gel by pre-flushing with a mobile phase containing a high concentration of TEA.[7]
Poor Separation from Impurities Suboptimal mobile phase selectivity.Try a different solvent system (e.g., DCM/Methanol instead of Hexane/EtOAc). Run a shallower gradient to improve resolution. If impurities are non-polar, reversed-phase may provide better separation.
Column Bed Deformation Swelling or shrinking of the stationary phase due to solvent changes.Ensure mobile phase components are miscible. Avoid abrupt solvent changes.

The following diagram outlines a general troubleshooting workflow.

Troubleshooting Problem Problem Identified (e.g., Peak Tailing, Low Recovery) CheckModifier Is Mobile Phase Modifier Concentration Sufficient? Problem->CheckModifier IncreaseModifier Increase Modifier Concentration (e.g., TEA to 2%) CheckModifier->IncreaseModifier No OptimizeGradient Is Separation Poor? CheckModifier->OptimizeGradient Yes IncreaseModifier->OptimizeGradient ChangeStationaryPhase Switch to Amine-Functionalized or Reversed-Phase (C18) Column Resolution Problem Resolved ChangeStationaryPhase->Resolution OptimizeGradient->ChangeStationaryPhase No, Tailing Persists ShallowGradient Run a Shallower Gradient OptimizeGradient->ShallowGradient Yes ChangeSolvent Try a Different Solvent System ShallowGradient->ChangeSolvent If separation is still poor ShallowGradient->Resolution ChangeSolvent->Resolution

Caption: A workflow for troubleshooting common chromatography issues.

Conclusion

The successful purification of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine by chromatography is readily achievable with a rational and informed approach to method development. By understanding the underlying chemical interactions between the basic analyte and the stationary phase, researchers can select appropriate conditions to mitigate issues like peak tailing and low recovery. The use of basic mobile phase modifiers in normal-phase chromatography or high-pH conditions in reversed-phase chromatography are powerful tools. For particularly challenging separations, amine-functionalized columns offer a robust alternative. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in drug development to achieve high-purity compounds efficiently.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from[Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from[Link]

  • HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne ISCO. Retrieved from[Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from[Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025, August 10). ResearchGate. Retrieved from[Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents.
  • How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014, April 2). ResearchGate. Retrieved from[Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023, November 27). Pharma Growth Hub. Retrieved from[Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (n.d.). Restek. Retrieved from[Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from[Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from[Link]

  • Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. (n.d.). National Institutes of Health. Retrieved from[Link]

  • HPLC Troubleshooting Guide. (n.d.). Shimadzu. Retrieved from[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from[Link]

  • Method from Mars? Coping with Chromatographic Legacies. (2019, May 1). LCGC International. Retrieved from[Link]

  • 1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. (n.d.). Growing Science. Retrieved from[Link]

  • Why Do Peaks Tail? (n.d.). LC Troubleshooting Bible. Retrieved from[Link]

  • Amino (NH2) Column: How to Keep High Performance? (2025, February 17). Welch Materials. Retrieved from[Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Ion-pair reversed-phase high-performance liquid chromatography of adenine nucleotides and nucleoside using triethylamine as a counterion. (n.d.). PubMed. Retrieved from[Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved from[Link]

  • Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved from[Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 3). YouTube. Retrieved from[Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). National Institutes of Health. Retrieved from[Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018, April 25). ResearchGate. Retrieved from[Link]

  • Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. (2023, March 14). National Institutes of Health. Retrieved from[Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). ACS Publications. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine

Welcome to the technical support guide for N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our approach is rooted in foundational physicochemical principles to empower you to make informed decisions during your experiments.

Compound Overview

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine is a tertiary amine featuring an ethyl-pyrazole moiety. The presence of the tertiary amine is a critical feature, as its basicity allows for pH-dependent manipulation of the molecule's charge state, which is a primary strategy for modulating aqueous solubility. While specific experimental data for this exact molecule is not widely published, its structure suggests it may exhibit limited aqueous solubility in its neutral form due to the hydrophobic pyrazole and ethyl groups.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Where do I begin? How can I determine the baseline solubility of my compound?

Answer:

The essential first step is to quantify the compound's intrinsic aqueous solubility. This baseline provides a reference point to measure the success of any enhancement strategy. It's crucial to distinguish between two types of solubility: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration stock (e.g., DMSO) into an aqueous buffer. It reflects the solubility of the amorphous, or non-crystalline, state and is often higher than thermodynamic solubility.[1][2] This is most relevant for high-throughput screening and initial in-vitro assays where compounds are added from a DMSO stock.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a solvent.[3][4] It is a more rigorous measurement, crucial for later-stage development, formulation, and predicting in-vivo behavior.[1][3]

For initial troubleshooting, a kinetic solubility assay is often sufficient and more representative of common experimental workflows.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM stock in 100% DMSO B Add stock to aqueous buffer (e.g., PBS) to final 100 µM A->B Dilution Step C Incubate at RT (e.g., 2 hours) with shaking B->C D Filter or centrifuge to remove precipitate C->D Separation Step E Quantify supernatant concentration (LC-MS/UV) D->E F Compare to standard curve E->F

Caption: Kinetic solubility determination workflow.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

  • Dilution: In a microplate or vial, add the stock solution to your aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4) to a final theoretical concentration (e.g., 100 µM). The final DMSO concentration should ideally be kept below 1% to minimize its own solubilizing effect and potential cytotoxicity in downstream assays.[5]

  • Equilibration: Seal the plate/vial and shake at room temperature for 2 hours to allow precipitation to occur.

  • Separation: Use a filter plate (e.g., 0.45 µm) or centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated compound.

  • Quantification: Carefully take an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a suitable analytical method like LC-MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer/DMSO mixture.

  • Result: The measured concentration is the kinetic solubility under these conditions.

FAQ 2: My compound is a tertiary amine. How can I leverage pH to increase its solubility?

Answer:

The tertiary amine in your molecule is a basic functional group that can be protonated to form a positively charged ammonium salt. This salt form is typically much more polar and, therefore, more water-soluble than the neutral base. This relationship is described by the Henderson-Hasselbalch equation.[6][7][8]

pH = pKa + log ([Base] / [Acid])

For a basic compound like an amine, the "Acid" is the protonated form (R₃NH⁺) and the "Base" is the neutral form (R₃N).[7] To increase the concentration of the soluble, protonated form, the pH of the solution must be lowered to be significantly below the pKa of the amine. At a pH that is 2 units below the pKa, the compound will be approximately 99% in its protonated, more soluble form.

While the exact pKa of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine requires experimental determination or specialized software to predict accurately, the pKa of similar aliphatic tertiary amines generally falls in the range of 9.0-10.5.[9][10][11] Therefore, adjusting the pH to acidic or neutral conditions (e.g., pH 4.0-7.0) should dramatically increase its solubility.

G cluster_eq Protonation Equilibrium Base R₃N (Neutral, Low Solubility) Acid R₃NH⁺ (Protonated Salt, High Solubility) Base->Acid + H⁺ - H⁺ Low_pH Low pH (pH < pKa) Shifts equilibrium to the right Low_pH->Acid High_pH High pH (pH > pKa) Shifts equilibrium to the left High_pH->Base G cluster_before Before Complexation cluster_after After Complexation Drug_insoluble Drug Molecule (Hydrophobic) Plus + CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) Yields Water Aqueous Environment Complex Soluble Inclusion Complex Drug_soluble Drug

Caption: Encapsulation of a hydrophobic drug by HP-β-CD.

  • Prepare HP-β-CD Stock: Prepare a concentrated stock solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v in water or PBS). HP-β-CD is highly soluble. [12]

  • Create Phase Solubility Diagram (Optional but Recommended):

    • Prepare a series of HP-β-CD solutions of varying concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

    • Add an excess of your solid compound to each solution.

    • Equilibrate for 24-48 hours with shaking.

    • Filter/centrifuge and measure the concentration of the dissolved compound in the supernatant.

    • Plot the drug solubility against the HP-β-CD concentration. The slope of this plot can provide information about the complexation efficiency.

  • Direct Solubilization: Add a calculated amount of solid compound to a vial. Add the HP-β-CD solution and vortex or sonicate until the compound is fully dissolved. The amount of HP-β-CD required will depend on the desired final concentration of your compound and the complexation stoichiometry (often 1:1). [13]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Compound precipitates from solution during a long-term cell culture experiment. You have prepared a supersaturated solution (kinetic solubility), which is thermodynamically unstable and crashing out over time into a more stable, less soluble crystalline form.1. Determine the thermodynamic solubility (Protocol 2) in your final assay medium to know the true equilibrium limit. 2. Consider using a complexation agent like HP-β-CD , which forms a stable, soluble complex and can act as a reservoir for the drug. [14] 3. Lower the final concentration of the compound in the assay to be at or below its thermodynamic solubility limit.
The solubility is adequate, but I'm observing unexpected results or toxicity in my biological assay. The solubilizing agent (e.g., high concentration of DMSO, specific cosolvent) is interfering with the assay or is toxic to the cells.1. Run a vehicle control experiment with the solubilizing agent alone (e.g., buffer with 1% DMSO) to assess its baseline effect. 2. Lower the concentration of the cosolvent. Aim for a final DMSO concentration of <0.1% if possible for sensitive assays. [5] 3. Switch to a more biocompatible solubilization method, such as HP-β-CD , which generally has very low cytotoxicity.
Solubility is still poor even after trying pH adjustment and cosolvents. The molecule is highly lipophilic and crystalline (high lattice energy), making it resistant to dissolution.1. Combine strategies. For example, use HP-β-CD in an acidic buffer. The effects can be synergistic. [15][14] 2. Consider more advanced formulation techniques such as solid dispersions or nano-milling, though these are typically employed in later-stage drug development. 3. Re-evaluate the molecular structure. Minor chemical modifications, such as adding a polar group, can sometimes dramatically improve solubility without sacrificing activity. [16]

References

  • ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem. Available from: [Link]

  • Al-Kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. Available from: [Link]

  • Janez, K., & Le-Marechal, A. M. (2008). Simple Method for the Estimation of pKa of Amines. ResearchGate. Available from: [Link]

  • Gautam, S., & Verma, S. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available from: [Link]

  • Zhang, X., et al. (2018). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. Available from: [Link]

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC - NIH. Available from: [Link]

  • Mahajan, S., & Vavia, P. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available from: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014). Available from: [Link]

  • Cosolvent - Wikipedia. Available from: [Link]

  • (PDF) Effect of pH and Hydroxylpropyl-b-Cyclodextrin on Solubility and Stability of Gliclazide. (2009). ResearchGate. Available from: [Link]

  • Klicic, J. J., et al. (2002). Simple Method for the Estimation of pKa of Amines†. Available from: [Link]

  • Henderson-Hasselbalch equation - BYJU'S. Available from: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Available from: [Link]

  • Malanga, M., et al. (2021). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. Available from: [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - NIH. (2023). Available from: [Link]

  • Basic Properties of Amines - Chemistry LibreTexts. (2023). Available from: [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013). Available from: [Link]

  • (2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]{[1-(1,3-thiazol-2-yl) - Benchchem. Available from: https://www.benchchem.com/product/b4044454
  • Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson - Study.com. Available from: [Link]

  • Friedman, J. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • What effects does DMSO have on cell assays? - Quora. (2017). Available from: [Link]

  • Improving solubility via structural modification - ResearchGate. (2014). Available from: [Link]

  • Liptak, M. D., et al. (2010). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

  • Henderson–Hasselbalch equation - Wikipedia. Available from: [Link]

  • Soluble, hydroxypropyl-etherified, β-cyclodextrin (HPβCD) for the removal of phenol group compounds [NextGenRnD Solution]. Available from: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2022). ResearchGate. Available from: [Link]

  • Jain, A., et al. (2011). Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol. PMC - NIH. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available from: [Link]

  • How does branching increase the solubility in amines? - Quora. (2018). Available from: [Link]

  • Experiment # 9: The Henderson-Hasselbalch Equation - ULM. Available from: [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (2022). Available from: [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. (2022). Available from: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (2024). Available from: [Link]

  • Co-solvent: Significance and symbolism. (2023). ScienceDirect. Available from: [Link]

  • Fenyvesi, É. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available from: [Link]

  • DMSO in cell based assays - Scientist Solutions. (2023). Available from: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. Available from: [Link]

  • Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5 - ResearchGate. (2022). Available from: [Link]

  • 23.1. Properties of amines | Organic Chemistry II - Lumen Learning. Available from: [Link]

  • Henderson-Hasselbalch Equation - AP Chem Guide. Available from: [Link]

  • N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea - MDPI. (2024). Available from: [Link]

  • N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine - PubChem. Available from: [Link]

  • (Pyrazolylethyl-amine)zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide - UGSpace. Available from: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (2024). Available from: [Link]

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Reference Data & Comparative Studies

Comparative

A Researcher's Guide to Characterizing the Cross-Reactivity Profile of Novel Pyrazole-Based Compounds: A Case Study of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. A compound's cross-reactivity profile can unveil new therapeutic opportunities or, c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. A compound's cross-reactivity profile can unveil new therapeutic opportunities or, conversely, flag potential liabilities. This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel pyrazole-based compound, using the hypothetical molecule N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine as our case study. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of approved drugs, from anti-inflammatory agents to kinase inhibitors.[1][2][3][4] This structural versatility, however, necessitates a thorough investigation of off-target effects.[2]

This guide is structured to provide not just a series of protocols, but a logical, tiered approach to selectivity profiling, grounded in established principles of drug discovery. We will explore the rationale behind experimental choices, ensuring a self-validating and robust characterization of our compound of interest.

Foundational Understanding: The Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][3][4] Its unique electronic properties and ability to participate in hydrogen bonding allow for interactions with a diverse range of biological targets.[5] Pyrazole derivatives have been successfully developed as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and various kinases, as well as modulators of G-protein coupled receptors (GPCRs).[2][4]

Our case study compound, N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine, possesses key structural features that warrant a broad and systematic cross-reactivity assessment. The substituted pyrazole core provides a rigid scaffold, while the flexible amine side chain can adopt multiple conformations to interact with various binding pockets.

The Strategy: A Tiered Approach to Selectivity Profiling

A tiered approach to selectivity profiling is both scientifically rigorous and resource-efficient. We begin with broad, high-throughput screening to identify potential off-targets, followed by more focused secondary and functional assays to confirm and quantify these interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Cellular & Functional Assays Broad Kinase Panel Broad Kinase Panel IC50 Determination IC50 Determination Broad Kinase Panel->IC50 Determination Identified Hits GPCR Panel GPCR Panel Binding Affinity (Kd) Binding Affinity (Kd) GPCR Panel->Binding Affinity (Kd) Identified Hits Ion Channel Panel Ion Channel Panel Ion Channel Panel->IC50 Determination Identified Hits Cellular Target Engagement Cellular Target Engagement IC50 Determination->Cellular Target Engagement Downstream Signaling Downstream Signaling Binding Affinity (Kd)->Downstream Signaling Phenotypic Assays Phenotypic Assays Cellular Target Engagement->Phenotypic Assays Downstream Signaling->Phenotypic Assays G cluster_0 Cellular Target Engagement Workflow Engineered Cell Line Engineered Cell Line Compound Treatment Compound Treatment Engineered Cell Line->Compound Treatment Tracer Addition Tracer Addition Compound Treatment->Tracer Addition BRET Measurement BRET Measurement Tracer Addition->BRET Measurement Data Analysis Data Analysis BRET Measurement->Data Analysis

Figure 2: Workflow for a cellular target engagement assay.

Interpretation: By performing this assay for both the primary target and the identified off-targets, we can determine the cellular selectivity of our compound. This provides a more physiologically relevant measure of its cross-reactivity profile.

Comparative Analysis with Alternatives

To put the cross-reactivity profile of our compound into context, it is essential to compare it with other known compounds. This could include:

  • Clinically approved drugs: If our compound is in a similar class to existing drugs, a direct comparison is highly relevant.

  • Tool compounds: These are well-characterized molecules with known selectivity profiles that are used in research to probe specific biological pathways.

The choice of comparators will depend on the primary target and the identified off-targets. For our hypothetical CDK2 inhibitor, relevant comparators would include other known CDK inhibitors.

Conclusion and Future Directions

This guide has outlined a systematic and tiered approach to characterizing the cross-reactivity profile of a novel pyrazole-based compound. By starting with broad screening and progressing to more focused biochemical and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity. This information is critical for making informed decisions in the drug discovery and development process. For our case study compound, N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine, the next steps would involve further functional assays to understand the downstream consequences of inhibiting the identified off-targets and, if necessary, medicinal chemistry efforts to improve its selectivity profile. The principles and protocols outlined here provide a robust framework for these endeavors.

References

  • ResearchGate. N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel. Available at: [Link].

  • National Center for Biotechnology Information. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Available at: [Link].

  • PubMed. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. Available at: [Link].

  • PubMed. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. Available at: [Link].

  • National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link].

  • ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link].

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link].

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link].

  • ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link].

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link].

  • National Center for Biotechnology Information. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Available at: [Link].

  • Springer. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link].

  • PubMed. 2-(1H-Pyrazol-4-yl)acetic Acids as CRTh2 Antagonists. Available at: [Link].

  • National Center for Biotechnology Information. Proteolysis-targeting chimeras with reduced off-targets. Available at: [Link].

  • PubMed. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). Available at: [Link].

Sources

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Reactant of Route 1
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine
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N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine
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